3,6-Dihydroxy-1,4-dimethylpiperazine-2,5-dione

Description

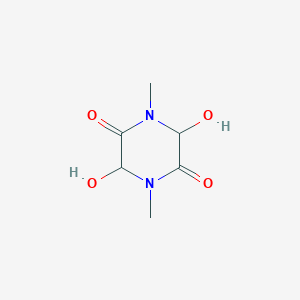

Structure

3D Structure

Properties

IUPAC Name |

3,6-dihydroxy-1,4-dimethylpiperazine-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O4/c1-7-3(9)5(11)8(2)6(12)4(7)10/h3,6,9,12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMRAIUZOEQBBAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(=O)N(C(C1=O)O)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90483060 | |

| Record name | 3,6-DIHYDROXY-1,4-DIMETHYLPIPERAZINE-2,5-DIONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90483060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59417-39-9 | |

| Record name | 3,6-DIHYDROXY-1,4-DIMETHYLPIPERAZINE-2,5-DIONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90483060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,6 Dihydroxy 1,4 Dimethylpiperazine 2,5 Dione and Its Structural Analogs

Classical and Contemporary Approaches to Diketopiperazine Core Synthesis

The synthesis of the diketopiperazine core, also known as a piperazine-2,5-dione, is a well-established area of organic chemistry, with both classical and modern methods available to chemists. These approaches primarily focus on the efficient formation of the six-membered heterocyclic ring containing two amide bonds.

Cyclization of Linear Dipeptide Precursors for Piperazine-2,5-dione Formation

The most common and direct method for constructing the piperazine-2,5-dione ring is through the intramolecular cyclization of a linear dipeptide precursor. wikipedia.orgnih.gov This strategy leverages the proximity of the terminal amino and carboxyl groups of the dipeptide to form the cyclic diamide.

The process typically begins with the coupling of two amino acids to form a linear dipeptide. To facilitate the subsequent cyclization, the C-terminal amino acid is often used as its methyl or ethyl ester. nih.gov Following the formation of the dipeptide, the N-terminal protecting group (such as Fmoc or Boc) is removed. The resulting free amine can then spontaneously or under catalytic conditions attack the C-terminal ester, leading to the formation of the piperazine-2,5-dione ring and the elimination of an alcohol. google.comacs.org

Several factors can influence the efficiency of this cyclization, including the nature of the amino acid side chains, the solvent, and the temperature. baranlab.org For instance, proline-containing dipeptides have been observed to cyclize more readily. nih.govfrontiersin.org Microwave-assisted synthesis has also been employed to accelerate this cyclization process. acs.org While effective, this method can sometimes be associated with racemization at the chiral centers, particularly under basic conditions. wikipedia.orggoogle.com Acid catalysis is often preferred to minimize this issue. google.com

A notable advancement in this area is the use of solid-phase synthesis, where the dipeptide is assembled on a resin. nih.gov Subsequent cleavage from the support can be designed to occur concomitantly with cyclization, releasing the diketopiperazine product in high purity. nih.gov

Strategies for Introducing Hydroxyl Groups at the 3,6-Positions

Introducing hydroxyl groups at the 3 and 6 positions of the piperazine-2,5-dione core is a key step in the synthesis of 3,6-dihydroxy-1,4-dimethylpiperazine-2,5-dione. This can be achieved either by starting with hydroxyl-containing amino acids or by post-cyclization oxidation.

One direct approach involves using α-hydroxy amino acids as building blocks for the dipeptide precursor. For example, the condensation of two molecules of an α-hydroxy amino acid derivative would lead to a dipeptide with hydroxyl groups at the appropriate positions, which can then be cyclized to form the desired 3,6-dihydroxypiperazine-2,5-dione. A recent method utilizes a diboronic acid anhydride (B1165640) as a catalyst for the hydroxy-directed peptide bond formation, which efficiently synthesizes diketopiperazines with hydroxymethyl groups. organic-chemistry.org

Alternatively, enzymatic hydroxylation offers a highly selective method. researchgate.netresearchgate.net Fe(II)/2-oxoglutarate-dependent oxygenases have been shown to catalyze the hydroxylation of diketopiperazine scaffolds at specific positions. researchgate.netresearchgate.net This biosynthetic approach can offer excellent stereocontrol.

Another strategy involves the oxidation of a pre-formed piperazine-2,5-dione. This can be achieved through various chemical oxidation methods. For instance, bromination at the 3- and 6-positions, followed by nucleophilic substitution with a hydroxide source, can introduce the hydroxyl groups.

Methods for N-Methylation of the Piperazine (B1678402) Ring System

The final structural feature of this compound is the presence of methyl groups on both nitrogen atoms of the piperazine ring. N-methylation is typically carried out after the formation of the diketopiperazine core.

A common method for N-alkylation of lactams, including piperazine-2,5-diones, involves the use of a strong base, such as sodium hydride, to deprotonate the amide nitrogen, followed by the addition of an alkylating agent like methyl iodide. wikipedia.org However, this method can sometimes lead to epimerization, especially with sensitive substrates. wikipedia.org Milder conditions, such as using phase-transfer catalysts, have been developed to mitigate this issue. wikipedia.org

Another widely used method for N-methylation is the Eschweiler-Clarke reaction, which utilizes formaldehyde and formic acid. google.comgoogle.com This reductive amination procedure is generally effective for methylating primary and secondary amines and can be applied to the piperazine-2,5-dione system. Variations of this method using formaldehyde in the presence of a reducing agent or other catalysts have also been reported. google.comatamanchemicals.com

For a stepwise synthesis, N-methylated amino acids can be used as starting materials for the dipeptide synthesis. This approach introduces the N-methyl groups at an early stage and avoids potential side reactions on the fully formed diketopiperazine ring.

Stereoselective and Enantioselective Synthesis of this compound Isomers

The stereochemistry at the 3 and 6 positions of the piperazine-2,5-dione ring is a critical aspect of its structure and biological activity. Therefore, developing stereoselective and enantioselective methods for the synthesis of specific isomers is of paramount importance.

Chiral Auxiliary-Mediated Approaches to Asymmetric Induction

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. wikipedia.org In the context of diketopiperazine synthesis, a chiral auxiliary can be attached to one of the starting materials, such as an amino acid, to direct the formation of a specific stereoisomer.

For example, a chiral auxiliary can be used to control the stereochemistry of an alkylation reaction at the α-carbon of a glycine derivative, which can then be used to build the diketopiperazine ring. wikipedia.org The Schöllkopf reagent, a diketopiperazine derived from glycylserine, is a classic example where the diketopiperazine skeleton itself acts as a chiral auxiliary to guide the stereoselective synthesis of unnatural amino acids. wikipedia.org

Evans' oxazolidinone auxiliaries are another class of widely used chiral auxiliaries that can be employed in the asymmetric synthesis of amino acids, which are then converted into enantiomerically pure diketopiperazines. wikipedia.org After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse.

| Chiral Auxiliary | Application in DKP Synthesis | Reference |

| Schöllkopf Reagent | Stereoselective alkylation for unnatural amino acid synthesis | wikipedia.org |

| Evans' Oxazolidinones | Asymmetric synthesis of amino acid precursors | wikipedia.org |

| 8-phenylmenthol | Early example of a chiral auxiliary | wikipedia.org |

| trans-2-phenyl-1-cyclohexanol | Alternative to 8-phenylmenthol | wikipedia.org |

| Camphorsultam | Asymmetric synthesis | wikipedia.org |

| Pseudoephedrine | Asymmetric alkylation | wikipedia.org |

Asymmetric Catalysis in Diketopiperazine Construction

Asymmetric catalysis offers a more efficient and atom-economical approach to enantioselective synthesis compared to the use of stoichiometric chiral auxiliaries. In this strategy, a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product.

While the development of catalytic asymmetric methods for the direct synthesis of diketopiperazines is an emerging field, several strategies have shown promise. core.ac.ukacs.org For instance, cinchona alkaloid-derived catalysts have been successfully used in Michael additions to triketopiperazine derivatives, providing access to chiral diketopiperazine scaffolds with high enantioselectivity. nih.gov

Another approach involves the catalytic asymmetric hydrogenation of dehydro-diketopiperazines. core.ac.uk This method can establish the stereocenters at the 3 and 6 positions in a single step with high enantiomeric excess. Transition metal catalysts, such as those based on iridium or rhodium with chiral ligands, are often employed for this transformation. nih.govresearchgate.net

The development of catalytic asymmetric methods that allow for full stereochemical control in a late stage of the synthesis would greatly expand the range of accessible spiro-DKPs and thus their application in drug discovery. acs.org

| Catalytic Approach | Description | Key Features |

| Cinchona Alkaloid Catalysis | Michael addition to triketopiperazines | High enantioselectivity for α,α-disubstituted DKPs |

| Asymmetric Hydrogenation | Reduction of dehydro-diketopiperazines | Establishes two stereocenters in one step |

| Intramolecular Tsuji–Trost Allylation | Catalytic asymmetric synthesis of (spiro-)DKPs | Good to excellent enantioselectivity |

Chemoenzymatic Pathways for Stereocontrol

The synthesis of specific stereoisomers of chiral molecules like this compound is critical, as different stereoisomers can exhibit varied biological activities. Chemoenzymatic pathways, which integrate chemical and enzymatic steps, offer powerful tools for achieving high stereoselectivity. mdpi-res.com Enzymes, acting as biocatalysts, can perform reactions with exceptional precision, often under mild conditions. mdpi-res.com

For piperazine-2,5-dione synthesis, enzymes can be employed in two main strategies:

Kinetic Resolution: In this approach, an enzyme selectively reacts with one enantiomer in a racemic mixture of starting materials or intermediates, allowing for the separation of the unreacted, enantiomerically enriched substrate from the product. Lipases are commonly used for the resolution of cyclic secondary alcohols through stereoselective acylation. mdpi.com This could be applied to a precursor of the target molecule containing a chiral center.

Asymmetric Synthesis: An enzyme can be used to convert a prochiral substrate into a chiral product with high enantiomeric excess. For instance, alcohol dehydrogenases can mediate the stereoselective reduction of keto groups to hydroxyl groups, a key functionality in the target compound. mdpi-res.com

The choice of enzyme and reaction conditions is crucial for achieving the desired stereochemical outcome. While specific enzymatic routes to this compound are not documented, the principles of biocatalysis are broadly applicable to its stereocontrolled synthesis. mdpi-res.com

Green Chemistry Principles and Sustainable Synthesis Route Development

Green chemistry focuses on designing chemical processes that minimize the use and generation of hazardous substances. jk-sci.com This involves considerations such as solvent choice, energy efficiency, and atom economy.

A significant advancement in the green synthesis of piperazine-2,5-diones is the use of microwave irradiation under solvent-free conditions. thieme-connect.comresearchgate.netresearchgate.net This method offers a substantial improvement over traditional heating. The cyclization of N-Boc dipeptide esters into 2,5-piperazinediones proceeds efficiently without the need for a solvent, which aligns with the core principles of green chemistry by reducing waste and environmental impact. thieme-connect.comresearchgate.net

Key advantages of this microwave-assisted, solvent-free approach include:

Reduced Reaction Times: Reactions that take hours under conventional heating can be completed in minutes. thieme-connect.comresearchgate.net

Improved Yields: The yields of the desired diketopiperazine products are often higher compared to thermal methods. thieme-connect.comresearchgate.net

Enhanced Stereochemical Integrity: The rapid and controlled heating provided by microwaves can help preserve the stereochemistry of the starting materials, leading to purer products. thieme-connect.comresearchgate.net

| Starting Material (N-Boc Dipeptide Ester) | Method | Time | Yield (%) | Diastereomeric Ratio (dr) |

| Boc-Ala-Gly-OMe | Conventional Heating (200 °C) | 2 h | 98 | N/A |

| Boc-Ala-Gly-OMe | Microwave (600 W) | 5 min | 95 | N/A |

| Boc-Val-Gly-OMe | Conventional Heating (200 °C) | 3.5 h | 89 | N/A |

| Boc-Val-Gly-OMe | Microwave (600 W) | 5 min | 92 | N/A |

| Boc-Ala-(S)-Phe-OMe | Conventional Heating (200 °C) | 4.5 h | 81 | 1:1 |

| Boc-Ala-(S)-Phe-OMe | Microwave (600 W) | 5 min | 92 | 9:1 |

This table presents a comparison of conventional heating versus microwave-assisted synthesis for representative 2,5-piperazinediones, illustrating the improvements in reaction time, yield, and stereoselectivity. Data adapted from published research on piperazine-2,5-dione synthesis. thieme-connect.comresearchgate.net

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. nih.govrsc.org The ideal reaction has an atom economy of 100%. nih.gov

Atom Economy (%) = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100

Reactions like cycloadditions and rearrangements are highly atom-economical as they incorporate all reactant atoms into the product. jk-sci.comnih.gov The synthesis of the piperazine-2,5-dione core via the cyclization of a dipeptide is a condensation reaction, which is generally considered to have good, though not perfect, atom economy, as a small molecule (like water) is eliminated.

| Reaction Type | General Scheme | Byproducts | Atom Economy |

| Addition | A + B → C | None | 100% |

| Rearrangement | A → B | None | 100% |

| Condensation (Dipeptide Cyclization) | Dipeptide → Diketopiperazine + 2 H₂O | Water | High (<100%) |

| Substitution (e.g., Wittig) | Ketone + Ylide → Alkene + Ph₃PO | Triphenylphosphine oxide | Low |

This table illustrates the concept of atom economy with different reaction types. The cyclization to form the diketopiperazine ring is relatively efficient compared to reactions that generate high molecular weight byproducts. nih.govrsc.org

Synthetic Exploration of this compound Analogs for Research

The synthesis of analogs is crucial for exploring structure-activity relationships in medicinal chemistry and materials science. The this compound scaffold offers multiple points for modification.

The two hydroxyl groups at the C-3 and C-6 positions are prime targets for chemical modification. Standard organic reactions can be employed to generate a library of derivatives.

Etherification: The hydroxyl groups can be converted to ethers using methods like the Williamson ether synthesis (reaction with an alkyl halide under basic conditions) or by reaction with alcohols under acidic conditions. This allows for the introduction of a wide variety of alkyl or aryl groups.

Esterification: Reaction with carboxylic acids (Fischer esterification), acyl chlorides, or acid anhydrides can convert the hydroxyl groups into esters. This modification can significantly alter the polarity and biological properties of the parent molecule.

| Modification Type | Reagent Example | Potential Product Structure |

| Etherification | Methyl Iodide (CH₃I) in the presence of a base | 3,6-Dimethoxy-1,4-dimethylpiperazine-2,5-dione |

| Etherification | Benzyl Bromide (BnBr) in the presence of a base | 3,6-Dibenzyloxy-1,4-dimethylpiperazine-2,5-dione |

| Esterification | Acetic Anhydride ((CH₃CO)₂O) | 3,6-Diacetoxy-1,4-dimethylpiperazine-2,5-dione |

| Esterification | Benzoyl Chloride (PhCOCl) in the presence of a base | 3,6-Dibenzoyloxy-1,4-dimethylpiperazine-2,5-dione |

This table provides hypothetical examples of how the hydroxyl groups of the target compound could be modified through common etherification and esterification reactions.

The N-1 and N-4 methyl groups can be replaced with a diverse range of substituents to create further analogs. This is typically achieved by starting the synthesis with appropriately N-substituted amino acids. Research on the piperazine-2,5-dione scaffold has demonstrated the feasibility of incorporating various groups at the nitrogen positions. mdpi.comnih.gov

The synthesis of N-substituted analogs allows for the fine-tuning of properties such as solubility, lipophilicity, and metabolic stability. For example, studies have successfully synthesized piperazine-2,5-diones with N-aryl, N-acyl, and N-allyl substituents. mdpi.comnih.gov

| N-Substituent Class | Example Substituent |

| Alkyl | Ethyl, Isopropyl, Cyclopropylmethyl |

| Aryl | Phenyl, Methoxyphenyl, Dimethoxyphenyl nih.gov |

| Acyl | Acetyl, Benzoyl, 4-Fluorobenzoyl nih.gov |

| Allyl | Allyl mdpi.com |

This table showcases various N-substituents that have been successfully incorporated into the piperazine-2,5-dione scaffold, indicating the potential for creating a wide array of N-substituted analogs of the target compound.

Side Chain Diversity at C3 and C6 Positions

The introduction of a wide array of substituents at the C3 and C6 positions of the piperazine-2,5-dione scaffold is a key strategy for generating structural analogs with diverse properties. Various synthetic methodologies have been developed to achieve this, enabling the exploration of structure-activity relationships. These methods range from condensation reactions to the construction of bicyclic systems.

One prevalent method for introducing side chains involves the base-induced coupling of a piperazine-2,5-dione precursor with aldehydes. For instance, the synthesis of neoechinulin B and its derivatives has been achieved through a two-step process starting with 1,4-diacetyl-3-{[(tert-butyldimethylsilyl)oxy]methyl}piperazine-2,5-dione and various aldehydes. nih.govacs.org This approach facilitates the introduction of arylmethylene groups at the C3 position. The subsequent removal of the tert-butyldimethylsilyl (TBS) group and acetyl group migration leads to the final substituted product. nih.govacs.org

Another strategy involves the condensation of piperazine-2,5-dione with a variety of methoxylated benzaldehydes to form (Z,Z)-(benzylidene)piperazine-2,5-diones. researchgate.net This method allows for the synthesis of both homo- and heterodimeric substituted piperazine-2,5-diones, where different aromatic side chains can be introduced at both the C3 and C6 positions. researchgate.net

Furthermore, the synthesis of 3,6-diunsaturated 2,5-diketopiperazines has been explored to create novel derivatives. mdpi.com This methodology allows for the introduction of various substituted benzylidene and other unsaturated moieties at both the C3 and C6 positions, leading to a diverse set of compounds. mdpi.com The reaction conditions can be controlled to achieve specific stereoisomers.

The versatility of the piperazine-2,5-dione core is also demonstrated by its incorporation into more complex bridged bicyclic systems. Strategies for bridging the 2- and 6-positions of the piperazine-2,6-dione core have been developed. researchgate.net These include Dieckmann-analogous cyclization of 2-(3,5-dioxopiperazin-2-yl)acetates and stepwise allylation followed by hydroboration and oxidation to form bicyclic alcohols or sulfinylimines. researchgate.net These methods introduce conformational rigidity and position functional groups in a defined three-dimensional orientation.

The following tables summarize the diversity of side chains that have been successfully introduced at the C3 and C6 positions of the piperazine-2,5-dione core, based on reported synthetic methodologies.

Table 1: Examples of C3 and C6 Substituted Piperazine-2,5-dione Analogs

| C3 Substituent | C6 Substituent | Synthetic Method | Reference |

| (Z)-3-Nitrobenzylidene | (Z)-3-Bromobenzylidene | Condensation | mdpi.com |

| Naphthalen-1-ylmethylene | (Z)-2-Methoxybenzylidene | Condensation | mdpi.com |

| Furan-2-ylmethylene | (Z)-2-Methoxybenzylidene | Condensation | mdpi.com |

| Indole-3-carboxaldehyde derived group | Methyl | Base-induced coupling | nih.govacs.org |

Table 2: Bicyclic Piperazine-2,6-dione Analogs

| Bicyclic System | Bridge Type | Key Intermediate | Reference |

| 3,8-Diazabicyclo[3.2.1]octane-2,4-dione | Ethoxy and trimethylsilyloxy substituted C2-bridge | 2-(3,5-Dioxopiperazin-2-yl)acetate | researchgate.net |

| 3,9-Diazabicyclo[3.3.1]nonane-2,4-dione | Hydroxy substituted C3-bridge | 3-(3,5-Dioxopiperazin-2-yl)propionaldehyde | researchgate.net |

| 3,9-Diazabicyclo[3.3.1]nonane-2,4-dione | Sulfinylimine C3-bridge | 3-(3,5-Dioxopiperazin-2-yl)propionaldehyde | researchgate.net |

These examples highlight the chemical tractability of the piperazine-2,5-dione scaffold, which allows for systematic modifications at the C3 and C6 positions to generate a wide range of structural analogs.

Biosynthetic Pathways and Natural Product Research Context

Isolation and Characterization of Diketopiperazines from Biological Sources

Diketopiperazines (DKPs) are a large and structurally diverse class of natural products frequently isolated from a wide array of biological sources, particularly from microorganisms. nih.gov Marine-derived fungi have proven to be an especially rich source of novel DKP scaffolds. nih.gov Researchers have employed various chromatographic and spectroscopic techniques to isolate and characterize these compounds.

For instance, a targeted investigation of the deep-sea-derived fungus Aspergillus puulaauensis F77, guided by genomic annotation and MS/MS-based molecular networking, led to the isolation of 19 previously undescribed austamide-type diketopiperazines. researchgate.net Similarly, chemical studies on the marine-derived fungus Aspergillus chevalieri have yielded new indole diketopiperazines. nih.gov The genus Aspergillus is a prolific producer of these metabolites, with other studies identifying dimeric DKP stereoisomers from Aspergillus sp. Z3 and a novel DKP dimer from Aspergillus sp. SF-5280, which was isolated from an unidentified sponge. nih.govnih.gov The structural elucidation of these complex molecules relies on a combination of 2D NMR data, mass spectrometry, X-ray diffraction, and computational methods. researchgate.net

Table 1: Examples of Diketopiperazines Isolated from Fungal Sources

| Compound Class | Producing Organism | Source |

|---|---|---|

| Austamide-type DKPs | Aspergillus puulaauensis F77 | Deep-sea fungus |

| Indole DKPs | Aspergillus chevalieri MCCC M23426 | Deep-sea-derived fungus |

| Dimeric DKP Stereoisomers | Aspergillus sp. Z3 | Fungus from marine isopod |

| Dimeric DKP Alkaloid | Aspergillus sp. SF-5280 | Sponge-associated fungus |

| Prenylated Indole Alkaloids | Aspergillus chevalieri SQ-8 | Endolichenic fungus |

| DKP Derivatives | Penicillium granulatum MCCC 3A00475 | Deep-sea sediment fungus |

Enzymatic Mechanisms and Gene Clusters Involved in Diketopiperazine Biosynthesis

The biosynthesis of the core diketopiperazine structure is primarily catalyzed by two distinct and fascinating enzyme families: nonribosomal peptide synthetases (NRPSs) and cyclodipeptide synthases (CDPSs). acs.orgresearchgate.netresearchgate.net The genes encoding these core enzymes, along with those for subsequent modifications, are typically organized into biosynthetic gene clusters (BGCs). rsc.orgx-chemrx.com Genome mining has become a powerful tool for identifying these BGCs, revealing the vast biosynthetic potential of fungi. A comprehensive analysis of over 13,000 fungal genomes identified 359 CDPSs and 9,482 NRPSs predicted to be involved in DKP biosynthesis, highlighting the prevalence of these pathways. acs.org

Nonribosomal peptide synthetases are large, modular megaenzymes that assemble peptides without the use of ribosomes. nih.govstudiesinmycology.org Each module is responsible for the recognition, activation, and incorporation of a specific amino acid. A minimal NRPS module consists of three core domains:

Adenylation (A) domain: Selects and activates a specific amino acid as an aminoacyl adenylate.

Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): Covalently binds the activated amino acid via a phosphopantetheinyl arm.

Condensation (C) domain: Catalyzes peptide bond formation between amino acids tethered to adjacent T domains.

In the biosynthesis of DKPs, a two-module NRPS is typically involved. After the dipeptide is formed, a terminal thioesterase (Te) domain catalyzes the release of the peptide chain. This release most often occurs via an intramolecular cyclization, forming the stable six-membered diketopiperazine ring. studiesinmycology.org An example is the NRPS AacA from Aspergillus aculeatus, which was shown to catalyze the condensation and cyclization of two non-proteinogenic amino acids to form the DKP aspkyncin.

In contrast to the large NRPSs, cyclodipeptide synthases (CDPSs) are smaller, standalone enzymes that offer a more streamlined route to DKP formation. nih.govacs.org Discovered more recently, CDPSs represent a fascinating bridge between primary and secondary metabolism. They function by hijacking two aminoacyl-tRNAs (aa-tRNAs), the same building blocks used for ribosomal protein synthesis, and catalyzing the formation of two successive peptide bonds to yield the cyclodipeptide scaffold. This mechanism bypasses the need for the multi-domain architecture of NRPSs. nih.gov The discovery and characterization of a large number of CDPSs have revealed their potential as biotechnological tools for producing a wide variety of DKPs.

The structural diversity of natural diketopiperazines arises not just from the combination of different amino acid precursors but also from the extensive modifications that occur after the formation of the core ring. These reactions are carried out by a suite of "tailoring enzymes," often encoded within the same BGC as the core synthase (NRPS or CDPS). rsc.orgx-chemrx.com

For a compound like 3,6-Dihydroxy-1,4-dimethylpiperazine-2,5-dione, the key modifications are hydroxylation and methylation.

Hydroxylation is typically catalyzed by oxidoreductases, such as cytochrome P450 monooxygenases or Fe(II)/α-ketoglutarate-dependent oxygenases. researchgate.net These enzymes can introduce hydroxyl groups at various positions on the DKP scaffold, increasing its chemical functionality.

Methylation , particularly N-methylation of the amide nitrogens and C-methylation of the alpha-carbons, is carried out by methyltransferases using S-adenosyl-L-methionine (SAM) as a methyl donor. In some pathways, N-methylation can occur on the amino acid precursor before it is incorporated by the NRPS. In the biosynthesis of nocardioazine B, a single rare methyltransferase was found to catalyze both N- and C-methylation steps.

Table 2: Common Tailoring Enzymes in Diketopiperazine Biosynthesis

| Enzyme Class | Function | Example Reaction |

|---|---|---|

| Cytochrome P450s | Oxidation | Hydroxylation, Aromatization, Dimerization researchgate.netresearchgate.net |

| Methyltransferases | Methyl group transfer | N-methylation, C-methylation |

| Prenyltransferases | Isoprenoid group transfer | Prenylation of indole rings |

| Cyclodipeptide Oxidases | Dehydrogenation | Introduction of double bonds |

| Hydrolases | Bond cleavage | Opening of rings or removal of groups |

Precursor Incorporation Studies and Isotopic Labeling for Pathway Elucidation

Elucidating the precise sequence of events in a biosynthetic pathway has traditionally relied on precursor incorporation studies using isotopically labeled compounds. This powerful technique involves feeding a microorganism a potential precursor (like an amino acid) that has been enriched with a stable isotope (e.g., ¹³C, ¹⁵N, or ²H). nih.gov The final natural product is then isolated, and its isotopic composition is analyzed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to determine if and where the labeled atoms have been incorporated. nih.govresearchgate.net

This method allows researchers to:

Confirm the direct building blocks of the DKP core by feeding labeled amino acids.

Trace the origin of every atom in the final molecule.

Deduce the sequence of tailoring reactions. For example, by comparing the incorporation of labeled L-methionine versus S-adenosyl-L-methionine (SAM), one can confirm the source of methyl groups.

While classic feeding experiments are still valuable, modern pathway elucidation often combines these techniques with genetic and biochemical approaches. For example, in unraveling the biosynthesis of nocardioazine B, researchers used heterologous expression of the identified BGC. By expressing different combinations of genes in a host organism and analyzing the resulting metabolites, they could assign functions to specific enzymes, such as the CDPS responsible for the core synthesis and the tailoring enzymes for stereoisomerization, prenylation, and methylation. This approach provides a detailed molecular understanding that complements the broader strokes painted by isotopic labeling studies.

Evolutionary Aspects of Diketopiperazine Biosynthetic Pathways in Microorganisms

The widespread distribution of DKP biosynthetic pathways across diverse microbial phyla, particularly in fungi, suggests a deep evolutionary history. The presence of two distinct enzyme systems, NRPSs and CDPSs, for the same fundamental transformation points to convergent evolution, where nature has arrived at similar solutions through different molecular machinery.

Genomic analyses have revealed that BGCs for secondary metabolites are subject to rapid evolution, including gene gain and loss, horizontal gene transfer, and gene duplication and diversification. This evolutionary plasticity allows microorganisms to quickly develop new chemical defenses or signaling molecules in response to changing environmental pressures. The study of CDPS-containing pathways provides intriguing models for understanding how these metabolic pathways evolve. rsc.org For example, the discovery that a vast majority of fungal gene cluster families remain uncharacterized suggests that our current knowledge represents only a fraction of the true biosynthetic diversity that has evolved in these organisms. acs.org The exclusive presence of certain types of CDPSs in specific fungal genera, such as Fusarium, points to lineage-specific evolution and diversification of these pathways. acs.org

Computational and Theoretical Investigations of 3,6 Dihydroxy 1,4 Dimethylpiperazine 2,5 Dione

Conformational Analysis and Energy Landscape Mapping

Molecular Mechanics and Quantum Chemical Approaches to Ring Conformations

The piperazine-2,5-dione ring can, in principle, adopt several conformations, including planar, boat, and twisted-boat forms. While simple, unsubstituted diketopiperazines may favor a nearly planar structure to maximize amide resonance, substitution often leads to puckered conformations to alleviate steric strain. Computational methods such as Molecular Mechanics (MM) and quantum chemical calculations (e.g., Density Functional Theory, DFT) are employed to explore the potential energy surface and identify the most stable conformers.

For substituted piperazine-2,5-diones, a planar conformation is generally disfavored due to steric hindrance between the substituents. The ring tends to adopt non-planar geometries such as a boat, chair, or half-chair conformation. For instance, the related compound 1,4-Dimethylpiperazine-2,3-dione has been shown to adopt a half-chair conformation in the solid state. nih.govresearchgate.net Theoretical calculations on various diketopiperazine derivatives have revealed that boat and twisted-boat conformations are common low-energy states. The relative energies of these conformers are sensitive to the nature and orientation (axial vs. equatorial) of the substituents.

Table 1: Illustrative Relative Energies of Possible Ring Conformations for a Disubstituted Piperazine-2,5-dione (Hypothetical Data)

| Conformation | Relative Energy (kcal/mol) | Dihedral Angle (N1-C2-C3-N4) |

| Planar | 10.5 | 0° |

| Chair | 3.2 | ±55° |

| Boat | 0.0 | Variable |

| Twisted-Boat | 1.8 | Variable |

Note: This data is illustrative and not from a specific study on 3,6-Dihydroxy-1,4-dimethylpiperazine-2,5-dione.

Influence of Hydroxyl and N-Methyl Groups on Conformational Preferences

The conformational landscape of this compound is significantly influenced by its substituents. The N-methyl groups are expected to have a pronounced effect on the ring's geometry. N-alkylation in diketopiperazines can alter the puckering of the ring and influence the cis/trans nature of the substituents at the α-carbons.

The hydroxyl groups at the C3 and C6 positions can exist in either axial or equatorial orientations in a puckered ring. The preferred orientation will be a balance between steric demands and potential intramolecular interactions, such as hydrogen bonding. For example, a hydroxyl group could form a hydrogen bond with the carbonyl oxygen on the adjacent amide group, which would stabilize certain conformations. The stereochemistry at C3 and C6 (i.e., whether the hydroxyl groups are cis or trans to each other) is a critical factor. In a cis-conformation, both hydroxyl groups would be on the same face of the ring, potentially leading to different intramolecular interactions and steric clashes than in the trans-isomer.

Electronic Structure and Reactivity Predictions

The electronic properties of this compound dictate its reactivity and intermolecular interaction capabilities. Computational methods provide valuable tools to visualize and quantify these properties.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

For this compound, the HOMO is expected to be localized on the electron-rich regions, likely involving the lone pairs of the oxygen and nitrogen atoms. The LUMO is anticipated to be centered on the electron-deficient carbonyl carbons of the amide bonds. The hydroxyl and N-methyl groups, being electron-donating, would be expected to raise the energy of the HOMO compared to an unsubstituted piperazine-2,5-dione, potentially making the molecule more susceptible to electrophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -0.8 |

| HOMO-LUMO Gap | 5.7 |

Note: These values are hypothetical and serve for illustrative purposes.

Electrostatic Potential Surface (ESP) Mapping

The Electrostatic Potential Surface (ESP) map is a visual representation of the charge distribution in a molecule. It is useful for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an ESP map, regions of negative potential are typically colored red, indicating an excess of electron density, while regions of positive potential are colored blue, indicating a deficiency of electrons.

For this compound, the ESP map would be expected to show negative potential around the carbonyl oxygen atoms and the oxygen atoms of the hydroxyl groups, highlighting these as sites for electrophilic attack or hydrogen bond donation. Conversely, positive potential would be expected around the hydrogen atoms of the hydroxyl groups, indicating their propensity to act as hydrogen bond donors. The regions around the carbonyl carbons would also exhibit a degree of positive potential, marking them as potential sites for nucleophilic attack.

Molecular Dynamics Simulations for Solvent and Protein Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system. nih.govescholarship.org For this compound, MD simulations can provide insights into its behavior in different solvent environments and its potential interactions with biological macromolecules like proteins.

In an aqueous solution, MD simulations could reveal the stability of different conformers and the dynamics of intramolecular and intermolecular hydrogen bonding. The hydroxyl groups would be expected to form hydrogen bonds with surrounding water molecules, influencing the molecule's solubility and conformational stability.

When studying interactions with a protein, MD simulations can be used to predict the binding mode and affinity of the molecule within a protein's active site. researchgate.net By simulating the dynamic movements of both the ligand and the protein, one can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. This information is invaluable for understanding the molecule's potential biological activity and for the rational design of new derivatives with improved properties. The conformational flexibility of the piperazine-2,5-dione ring, as explored through conformational analysis, would be a critical parameter in these simulations, as the molecule may need to adopt a specific conformation to fit optimally into a binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Diketopiperazine Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and provide insights into the mechanism of action.

The development of a robust QSAR model begins with the selection of a diverse set of diketopiperazine analogs with known biological activities. For each analog, a wide range of molecular descriptors are calculated. These descriptors quantify various aspects of the molecular structure and can be broadly categorized as:

Constitutional descriptors: These describe the basic molecular composition and connectivity, such as molecular weight, number of atoms, and number of rings.

Topological descriptors: These are numerical representations of molecular branching and shape.

Geometrical descriptors: These describe the three-dimensional arrangement of atoms, including molecular surface area and volume.

Quantum-chemical descriptors: Derived from quantum mechanical calculations, these descriptors provide information about the electronic properties of the molecule, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which are related to the molecule's reactivity.

Physicochemical descriptors: These include properties like logP (a measure of lipophilicity) and polarizability, which influence how a molecule interacts with biological systems.

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build the QSAR model. The goal is to identify a combination of descriptors that best correlates with the observed biological activity. For diketopiperazine analogs, descriptors related to hydrogen bonding capacity, hydrophobicity, and electronic properties are often found to be significant, providing mechanistic clues about how these compounds interact with their biological targets.

| Descriptor Category | Example Descriptors for Diketopiperazine Analogs | Potential Mechanistic Insight |

| Constitutional | Molecular Weight, Number of N and O atoms | General size and composition requirements for binding. |

| Topological | Wiener Index, Balaban Index | Influence of molecular shape and branching on activity. |

| Geometrical | Molecular Surface Area, Molecular Volume | Steric constraints within the binding pocket. |

| Quantum-Chemical | HOMO/LUMO Energies, Mulliken Charges | Electronic interactions, potential for covalent bond formation. |

| Physicochemical | LogP, Polar Surface Area (PSA) | Importance of lipophilicity for membrane permeation and hydrophobic interactions. |

A well-validated QSAR model can be used to predict the binding affinity of novel diketopiperazine analogs, including this compound, to hypothetical or known molecular targets. This predictive power is a crucial aspect of modern drug discovery, as it allows for the virtual screening of large compound libraries to prioritize candidates for synthesis and experimental testing, thereby saving time and resources.

The predicted binding affinities are typically expressed as pIC50 or pKi values. The accuracy of these predictions depends heavily on the quality of the initial dataset, the diversity of the chemical structures included, and the statistical rigor of the model development process. For diketopiperazine derivatives, QSAR models have been developed to predict their activity against various targets, including enzymes and receptors.

| Diketopiperazine Analog | Experimental pIC50 | Predicted pIC50 (Hypothetical Model) | Residual |

| Analog A | 7.2 | 7.1 | 0.1 |

| Analog B | 6.8 | 6.9 | -0.1 |

| Analog C | 7.5 | 7.4 | 0.1 |

| This compound | N/A | 6.5 (Predicted) | N/A |

| Analog D | 6.1 | 6.2 | -0.1 |

Ligand-Target Docking Studies for Identifying Potential Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). These studies are instrumental in identifying potential protein targets for a given compound and elucidating the specific molecular interactions that stabilize the ligand-receptor complex.

For this compound, docking studies would involve computationally screening it against a library of protein structures. The process involves:

Preparation of the Ligand and Receptor: The 3D structure of this compound is generated and its energy is minimized. The 3D structures of potential protein targets are obtained from databases like the Protein Data Bank (PDB).

Defining the Binding Site: The potential binding pocket on the protein is identified, often based on the location of known inhibitors or through algorithms that detect cavities on the protein surface.

Docking Simulation: A docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site.

Scoring and Analysis: Each docked pose is assigned a score that estimates the binding affinity. The top-scoring poses are then visually inspected to analyze the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Through such studies, it is possible to identify potential protein targets for this compound. For instance, the diketopiperazine scaffold is known to interact with a variety of protein classes. Docking studies can help to hypothesize which specific proteins within these classes are most likely to bind to this particular derivative. The analysis of the binding mode can reveal which functional groups on the compound are crucial for the interaction, providing a rationale for its potential biological activity and guiding the design of analogs with improved affinity or selectivity.

| Potential Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction (Hypothetical) |

| Kinase A | -8.2 | Asp145, Lys72 | Hydrogen bond with hydroxyl groups |

| Protease B | -7.5 | Gly101, Val102 | Hydrophobic interaction with methyl groups |

| GPCR C | -9.1 | Ser193, Asn294 | Hydrogen bond with carbonyl and hydroxyl groups |

| Ion Channel D | -6.8 | Phe250, Trp253 | Pi-pi stacking with the piperazine (B1678402) ring |

Molecular and Cellular Research Investigations of 3,6 Dihydroxy 1,4 Dimethylpiperazine 2,5 Dione

Mechanistic Studies in in vitro Cellular Systems

Investigations into Cell Cycle Regulation Mechanisms:There are no published studies investigating the impact of this compound on cell cycle progression.

To provide an article as requested would require fabricating data, which is not possible. Further research and publication in peer-reviewed scientific journals are needed before a detailed summary of the molecular and cellular investigations of "3,6-Dihydroxy-1,4-dimethylpiperazine-2,5-dione" can be compiled.

Apoptosis and Autophagy Induction Pathways Research

Currently, there is a lack of specific studies investigating the mechanisms by which this compound may induce programmed cell death (apoptosis) or cellular self-degradation (autophagy). Research on other piperazine-2,5-dione derivatives has demonstrated a capacity to trigger these pathways in various cell lines, often through the modulation of key signaling proteins. However, without direct experimental evidence, any extrapolation of these findings to the specific dihydroxy-dimethyl derivative would be purely speculative.

Structure-Activity Relationship (SAR) Elucidation for Mechanistic Hypothesis Generation

The structure-activity relationship (SAR) for this compound has not been elucidated in published literature. SAR studies are crucial for understanding how the specific structural features of a molecule contribute to its biological activity and for guiding the design of more potent and selective analogs.

Identification of Key Pharmacophores and Structural Determinants for Molecular Interaction

Without dedicated research, the key pharmacophores and structural determinants of this compound responsible for potential molecular interactions remain unidentified. The hydroxyl and dimethyl groups at their specific positions on the piperazine-2,5-dione core would undoubtedly influence the molecule's polarity, hydrogen bonding capacity, and steric profile, all of which are critical for binding to biological targets.

Systematic Analog Design and Evaluation for SAR Mapping

A systematic design and evaluation of analogs of this compound would be necessary to map its SAR. This would involve synthesizing a series of related compounds with modifications to the hydroxyl and methyl groups and assessing their impact on a given biological activity. Such studies are not currently found in the available literature.

Research into Regulatory Roles in Broader Biological Processes

Investigations into the potential roles of this compound in regulating wider biological phenomena, such as microbial communication or biosynthetic pathways, have not been reported.

Investigation of Microbial Communication Systems (e.g., Quorum Sensing)

While some diketopiperazines have been identified as modulators of quorum sensing in bacteria, there is no specific evidence to suggest that this compound possesses such activity. Research in this area would be required to determine its potential as a quorum sensing inhibitor or activator.

Research on Biosynthetic Pathway Feedback Regulation

The role of this compound in the feedback regulation of biosynthetic pathways is another area where specific research is absent. Natural products, including some diketopiperazines, can act as signaling molecules to regulate their own production or the production of other secondary metabolites. However, this has not been documented for the compound .

Advanced Methodological Approaches in the Research and Characterization of 3,6 Dihydroxy 1,4 Dimethylpiperazine 2,5 Dione

Elucidation of Stereochemical Nuances via Chiroptical and Advanced NMR Spectroscopy

The stereochemistry of 3,6-Dihydroxy-1,4-dimethylpiperazine-2,5-dione is fundamental to its properties and potential interactions. Advanced spectroscopic methods are indispensable for unambiguously assigning its absolute configuration and discriminating between its various isomers.

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) Applications for Absolute Configuration Assignment

Chiroptical techniques such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are powerful tools for determining the absolute configuration of chiral molecules. VCD, in particular, has been effectively applied to the study of related diketopiperazine (DKP) peptides in the solid phase. For instance, studies on diastereomeric diketopiperazines derived from phenylalanine have demonstrated that VCD, when coupled with quantum chemical calculations, can provide detailed insight into their solid-state structures. nih.gov In the case of cyclo(L-Phe-L-Phe), a dimer is formed, which gives rise to a distinct, intense bisignate signature in the carbonyl stretch region of the VCD spectrum. nih.gov Conversely, the meso-compound, cyclo(L-Phe-D-Phe), shows no VCD signal due to its inherent symmetry. nih.gov This comparative approach allows for the confident assignment of stereochemistry based on the presence and form of the VCD signal. For this compound, a similar VCD analysis would be expected to distinguish between chiral (R,R or S,S) and achiral meso (R,S) forms.

Table 1: Application of Chiroptical Spectroscopy for Stereochemical Analysis

| Technique | Analytical Target | Expected Outcome for this compound |

|---|---|---|

| Circular Dichroism (CD) | Electronic transitions of chromophores | Non-zero signal for enantiopure samples (e.g., (3R,6R) or (3S,6S)), allowing for distinction from the meso form. |

| Vibrational Circular Dichroism (VCD) | Vibrational transitions (e.g., C=O, N-H stretches) | Distinct spectral signatures for different stereoisomers and conformers, enabling absolute configuration assignment when compared with theoretical calculations. |

Multi-dimensional NMR Techniques (e.g., NOESY, ROESY) for Complex Conformer and Isomer Discrimination

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into molecular structure and conformation in solution. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly crucial for distinguishing between stereoisomers. These methods detect through-space interactions between protons that are in close proximity.

The determination of stereochemistry in substituted piperazine-2,5-diones often relies on NOE spectroscopic experiments. csu.edu.au For example, in the analysis of homo-dimeric bis(benzyl)piperazine-2,5-diones, specific NOE enhancements are predicted to be unique to either the cis or trans isomers, allowing for definitive identification. csu.edu.au By observing correlations between protons on the piperazine (B1678402) ring and the substituent groups, the relative orientation of these groups can be established. This approach is directly applicable to this compound for differentiating the cis isomer, where the hydroxyl groups are on the same side of the ring, from the trans isomer, where they are on opposite sides.

Chromatographic Resolution and Purity Assessment in Complex Research Mixtures

Chromatographic techniques are essential for both the separation of stereoisomers and the assessment of purity in synthetic samples of this compound.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating enantiomers and determining the enantiomeric excess (e.e.) of a chiral compound. The methodology involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. In the broader context of complex chiral molecules, chiral HPLC is routinely used to assess diastereomeric and enantiomeric purity. nih.gov For this compound, a validated chiral HPLC method would allow for the baseline separation of the (3R,6R) and (3S,6S) enantiomers from each other and from the achiral meso form. This is critical for research applications where stereochemical purity is paramount. Preparative chiral HPLC can also be employed to isolate individual enantiomers from a racemic mixture for further study. nih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) for Impurity Profiling in Synthetic Research Batches

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC for the analysis of synthetic research batches, including higher resolution, greater speed, and increased sensitivity. These features make it an ideal technique for impurity profiling. By using columns with smaller particle sizes (typically sub-2 µm), UHPLC can rapidly separate the main compound from starting materials, by-products, and degradation products. For related piperazinedione compounds, methods are available for fast UPLC applications, demonstrating the utility of this technique. sielc.com A UHPLC method developed for this compound would be crucial for quality control, ensuring the purity and consistency of different synthetic batches.

Table 2: Illustrative Chromatographic Conditions for Analysis

| Parameter | Chiral HPLC (Enantiomeric Separation) | UHPLC (Impurity Profiling) |

|---|---|---|

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) | Reversed-Phase C18, sub-2 µm particles |

| Mobile Phase | Heptane/Isopropanol mixture | Acetonitrile/Water gradient with formic acid |

| Flow Rate | ~1.0 mL/min | ~0.5 mL/min |

| Detection | UV/Vis or Diode Array Detector (DAD) | DAD or Mass Spectrometry (MS) |

| Objective | Determine enantiomeric excess | Quantify impurities and assess batch purity |

X-ray Crystallography for Solid-State Structural Refinement and Conformational Analysis

X-ray crystallography provides the most definitive and unambiguous structural information for crystalline solids. This technique yields a precise three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with very high accuracy.

For various piperazine-2,5-dione derivatives, X-ray crystallography has been instrumental in confirming absolute stereochemistry and analyzing the ring's conformation. csu.edu.aunih.gov The piperazine-2,5-dione ring is not planar and typically adopts a boat or half-chair conformation. nih.gov A crystal structure of this compound would definitively establish the cis or trans relationship of the hydroxyl and methyl substituents. Furthermore, it would reveal detailed information about the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. This solid-state structural data is invaluable for understanding the compound's physical properties and for validating the results obtained from computational modeling and spectroscopic analyses.

Table 3: Representative Crystallographic Data for a Piperazinedione Derivative

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₁₀N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Cell Length a (Å) | 7.3781 |

| Cell Length b (Å) | 8.0050 |

| Cell Length c (Å) | 12.1306 |

| Cell Angle β (°) | 99.767 |

| Volume (ų) | 706.07 |

| Z (molecules/unit cell) | 4 |

Note: Data presented is for the related compound 1,4-Dimethylpiperazine-2,3-dione for illustrative purposes. researchgate.net

Mass Spectrometry for Investigating Research-Relevant Metabolic and Degradation Pathways

The study of how a research compound is metabolized or degrades is critical to understanding its behavior and potential interactions in biological or environmental systems. Mass spectrometry is a powerful tool for this purpose, enabling the detection and identification of metabolic and degradation products, often present at very low concentrations.

High-resolution mass spectrometry (HRMS) is a fundamental technique for the initial characterization of a compound and its transformation products. Unlike nominal mass instruments, HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, can measure the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 5 parts per million, ppm). This accuracy allows for the determination of the elemental composition of the parent compound and its metabolites or degradation products.

The precise mass measurement significantly narrows down the possibilities for the molecular formula of an unknown analyte. For instance, in the study of a related dihydroxy-substituted piperazinedione, (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione, HRMS was utilized to confirm its elemental composition. nih.gov This level of accuracy is crucial for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental compositions.

The table below illustrates the type of data obtained from an HRMS analysis for a dihydroxy-substituted piperazinedione research compound.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂N₂O₄ | nih.gov |

| Calculated Exact Mass [M+H]⁺ | 237.0875 | nih.gov |

| Measured Exact Mass [M+H]⁺ | 237.0876 | nih.gov |

This data demonstrates the power of HRMS to confirm the elemental composition of a research compound with a high degree of confidence. In a research setting, if this compound were to undergo, for example, demethylation, HRMS would be able to detect the resulting product by its accurately measured mass, which would correspond to a loss of a CH₂ group (14.01565 Da).

Following the accurate mass determination by HRMS, tandem mass spectrometry (MS/MS) is employed to gain structural insights. In an MS/MS experiment, a specific ion of interest (a precursor ion) is selected, subjected to fragmentation through collision-induced dissociation (CID) or other activation methods, and the resulting fragment ions (product ions) are mass-analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to identify the sites of metabolic modification or degradation.

For cyclic dipeptides like piperazine-2,5-diones, the fragmentation pathways often involve the cleavage of the amide bonds within the ring and losses of substituents. The fragmentation pattern is influenced by the nature and position of the substituents on the piperazine-2,5-dione core.

While specific MS/MS data for this compound is not available in the reviewed literature, the general fragmentation behavior of related structures provides a basis for predicting its fragmentation. For example, the initial fragmentation would likely involve the loss of water from the hydroxyl groups and the cleavage of the N-methyl groups. Subsequent fragmentation would likely involve the opening of the piperazine-2,5-dione ring.

The table below presents hypothetical, yet plausible, fragmentation data for this compound based on established fragmentation patterns of similar molecules. This data is for illustrative purposes to demonstrate the principles of MS/MS analysis.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Plausible Structural Assignment of Fragment |

| [M+H]⁺ | [M+H - H₂O]⁺ | H₂O | Loss of a hydroxyl group as water |

| [M+H]⁺ | [M+H - 2H₂O]⁺ | 2H₂O | Loss of both hydroxyl groups as water |

| [M+H]⁺ | [M+H - CH₂O]⁺ | CH₂O | Loss of formaldehyde from a hydroxyl and methyl group |

| [M+H - H₂O]⁺ | [M+H - H₂O - CO]⁺ | CO | Loss of carbon monoxide from the ring |

By piecing together the information from these fragmentation pathways, researchers can build a comprehensive picture of the structure of metabolites and degradation products, even when they are not available as pure standards. This is a critical capability in the early stages of research and development of a new chemical entity.

Future Research Directions and Open Questions in the Field of 3,6 Dihydroxy 1,4 Dimethylpiperazine 2,5 Dione

Emerging Research Areas and Unexplored Facets of its Chemistry

The chemistry of diketopiperazines is expanding beyond their traditional role as peptide mimics. For 3,6-Dihydroxy-1,4-dimethylpiperazine-2,5-dione, several emerging research areas hold significant promise.

Biocatalysis and Green Synthesis: The use of enzymes, such as cyclodipeptide synthases (CDPSs), for DKP synthesis is a growing field. nih.govnih.gov Future work could focus on identifying or engineering enzymes capable of producing hydroxylated and N-methylated DKPs, offering a greener and highly stereoselective alternative to traditional chemical synthesis. nih.gov A chemoenzymatic approach, combining enzymatic synthesis of a dipeptide ester with a pH-controlled cyclization, could also be explored for efficient, scalable production. nih.gov

Supramolecular Chemistry and Material Science: DKPs have a known propensity for self-assembly into higher-order structures like gels and other nanomaterials, driven by hydrogen bonding. nih.gov The presence of hydroxyl groups on the this compound scaffold could enhance this ability, leading to the formation of novel hydrogels or organogels with potential applications in drug delivery, tissue engineering, or as functional materials. nih.gov

Medicinal Chemistry Scaffolding: DKPs are considered promising scaffolds for developing a wide range of biologically active compounds, including antitumor, antibacterial, and antiviral agents. wikipedia.orgmdpi.com The specific functional groups of this compound could be exploited to design new therapeutic agents. For instance, DKP derivatives have been investigated as histone deacetylase (HDAC) inhibitors for cancer therapy, and this scaffold could serve as a starting point for novel inhibitor designs. nih.gov

Challenges and Opportunities in Stereoselective Synthetic Research

The synthesis of substituted DKPs with precise control over stereochemistry is a significant challenge. The target molecule has multiple stereocenters, making stereoselective synthesis crucial for isolating and studying individual isomers.

Asymmetric Synthesis: While methods for synthesizing hydroxylated DKPs exist, such as those using diboronic acid anhydride (B1165640) catalysis, developing highly enantioselective routes to specific stereoisomers of this compound remains an open challenge. organic-chemistry.orgacs.org Recent advances in organocatalysis and transition-metal catalysis offer powerful tools for tackling this problem. core.ac.ukacs.org For example, asymmetric Ugi four-component reactions followed by cyclization have been used to produce chiral 2,5-DKPs with high enantioselectivity. acs.org

On-Resin N-Methylation: Solid-phase synthesis offers a streamlined approach to creating DKP libraries. researchgate.netnih.gov A key challenge is achieving selective N-methylation without racemization. Developing robust on-resin N-methylation protocols compatible with hydroxylated amino acid precursors would be a significant step forward, enabling the efficient synthesis of the target compound and its analogs. researchgate.netnih.gov N-methylation has been shown to dramatically increase the solubility of DKPs, which is a highly desirable property for biological screening and applications. nih.gov

Table 1: Potential Stereoselective Synthetic Strategies

| Synthetic Strategy | Key Features | Challenges & Opportunities | Relevant Findings |

|---|---|---|---|

| Asymmetric Ugi-4CR/Cyclization | Multicomponent reaction providing high complexity; potential for high enantioselectivity using chiral catalysts. | Requires optimization for hydroxylated and N-methylated substrates; catalyst selection is critical. | Chiral Co(III) complexes have successfully catalyzed the synthesis of chiral DKPs with up to 95% ee. acs.org |

| Diboronic Acid-Catalyzed Synthesis | Concise, high-yielding route for DKPs with hydroxymethyl groups; avoids stoichiometric condensing agents. | Needs adaptation for stereocontrol at the hydroxyl-bearing carbons and incorporation of N-methylation. | Effective for synthesizing natural products like phomamide. organic-chemistry.orgacs.org |

| Solid-Phase Synthesis with On-Resin N-Methylation | Allows for rapid library synthesis; cyclative release is a key step. | Risk of diastereomer formation during on-resin methylation; requires stereoselective cyclative release conditions. | N-methylation can significantly improve the solubility of the final DKP products. nih.gov |

Advancements in Mechanistic Elucidation Methodologies for Molecular Interactions

Understanding how this compound interacts with biological targets is fundamental to exploring its potential applications. Advanced analytical and computational techniques are crucial for this purpose.

Molecular Dynamics (MD) Simulations: MD simulations have become an indispensable tool for studying the conformational behavior of cyclic peptides in solution. nih.govspringernature.com For this compound, MD simulations can predict the preferred conformations of its various stereoisomers, revealing how N-methylation and hydroxylation influence the puckering of the DKP ring and the orientation of side chains. baranlab.org This information is vital for understanding structure-activity relationships.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is a powerful technique for determining the solution-state structure of molecules. Combining NMR data with computational modeling can provide detailed insights into the three-dimensional structure and dynamics of DKPs. researchgate.netacs.org Probing CH-π interactions by NMR, for instance, can help elucidate the binding mechanisms of DKPs to protein targets. nih.govacs.org

Binding Free Energy Calculations: To quantify protein-ligand interactions, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) are combined with MD simulations. nih.gov These calculations can predict the binding affinity of this compound derivatives to a target protein, guiding the design of more potent analogs. nih.gov

Potential for Derivatization to Yield Novel Research Probes and Tool Compounds

The DKP scaffold is highly versatile and can be chemically modified to create tools for chemical biology research. mdpi.comresearchgate.net

C-H Functionalization: Direct C-H functionalization is a powerful strategy for modifying complex molecules without the need for pre-installed functional groups. acs.orgacs.org Applying these methods to the this compound core could rapidly generate a library of derivatives with diverse substituents, which could then be screened for biological activity. acs.org

Click Chemistry: The hydroxyl groups present in the molecule are ideal handles for modification using "click chemistry." They can be converted into azides or alkynes, allowing for the straightforward attachment of fluorescent dyes, biotin (B1667282) tags, or other reporter groups. This would yield valuable research probes for studying cellular uptake, target engagement, and mechanism of action.

Scaffold for Bioactive Peptidomimetics: The rigid DKP core can be used to mimic beta-turns in peptides. researchgate.net By growing peptide sequences from the hydroxyl or other functionalized positions of this compound, novel peptidomimetics with constrained conformations and potentially enhanced biological stability and activity could be developed. researchgate.net

Theoretical Predictions Guiding Future Experimental Design in Diketopiperazine Research

Computational chemistry and theoretical predictions are playing an increasingly important role in guiding synthetic efforts and biological studies.

Conformational Analysis: Theoretical calculations using methods like Density Functional Theory (DFT) can predict the relative energies of different DKP ring conformations (e.g., planar, boat, chair). baranlab.orgacs.org For this compound, such calculations can determine how intramolecular hydrogen bonding between the hydroxyl groups and the amide carbonyls might influence the ring's preferred shape. baranlab.org

Mechanism and Reactivity Prediction: DFT calculations are used to study reaction mechanisms, such as the formation of DKPs during peptide synthesis. acs.orgresearchgate.netresearchgate.net This knowledge can be used to optimize synthetic routes and minimize side reactions. Predicting the reactivity of the hydroxyl groups or the C-H bonds on the ring can guide the design of efficient derivatization strategies.

Virtual Screening and Target Identification: If a biological activity is identified, computational docking can be used to screen libraries of virtual compounds based on the this compound scaffold against known protein structures. nih.govlenus.ie This can help prioritize synthetic targets and identify potential biological pathways modulated by this class of compounds. lenus.ie The integration of machine learning with MD simulations is also emerging as a powerful method to predict the structural ensembles of cyclic peptides for new sequences with minimal computational cost. rsc.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3,6-Dihydroxy-1,4-dimethylpiperazine-2,5-dione, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via hydriodic acid reduction of precursors like 3,6-dibenzylidene derivatives or oxidation of intermediates with permanganate. Reaction optimization involves controlling solvent polarity (e.g., ethanol or chloroform), temperature (room temperature to reflux), and stoichiometry of reducing/oxidizing agents. For example, hydriodic acid reduction yields (±)-cis isomers, while permanganate oxidation can produce trans isomers under specific conditions . Purity is validated using LC-MS (≥98% purity) and melting point analysis (e.g., 138–183°C ranges) .

Q. Which analytical techniques are essential for characterizing the structural integrity of this compound?

- Methodological Answer : Key techniques include:

- ATR-IR : Identifies functional groups (e.g., N-H at ~3200 cm⁻¹, C=O at ~1650 cm⁻¹) .

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry (e.g., methyl group shifts at δ ~1.2–1.5 ppm) .

- LC-MS/HRMS : Validates molecular weight (e.g., MW 142.16 g/mol) and purity .

- X-ray crystallography : Resolves stereochemical ambiguities (e.g., cis vs. trans configurations) .

Q. How does stereochemistry influence the physicochemical properties of this compound derivatives?

- Methodological Answer : Cis isomers often exhibit higher solubility in polar solvents due to intramolecular hydrogen bonding, whereas trans isomers may display altered melting points and reactivity. For example, (±)-cis-3,6-dibenzyl derivatives crystallize more readily than trans analogs, as shown in X-ray diffraction studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments during synthesis?

- Methodological Answer : Discrepancies in stereochemical assignments (e.g., misidentified cis/trans isomers) are resolved via:

- X-ray crystallography : Definitive structural elucidation (e.g., CCDC deposition codes like 1407713 for piperazine derivatives) .

- Comparative NMR analysis : Coupling constants (e.g., J values for vicinal protons) and NOE experiments differentiate isomers .

- Chiral HPLC : Separates enantiomers using columns like CSP-HPLC A (retention time ~15–20 min) .

Q. What strategies mitigate racemization during enantioselective synthesis of analogs?

- Methodological Answer : To prevent racemization:

- Use mild reaction conditions (e.g., low temperatures, non-polar solvents).

- Employ chiral auxiliaries or catalysts (e.g., enantiopure benzyl groups in intermediates) .

- Monitor optical activity via polarimetry (e.g., α = +1.4° to +9.6° in methanol) .

Q. What in vitro models are suitable for evaluating biological activity, and how should controls be designed?

- Methodological Answer : For antibacterial studies:

- Bacterial strains : Use Staphylococcus aureus or Escherichia coli with standardized inoculum sizes (e.g., 1×10⁶ CFU/mL) .

- Controls : Include untreated cultures, solvent controls (e.g., DMSO), and reference antibiotics (e.g., ampicillin).

- Dose-response assays : Test concentrations from 1–100 µg/mL, measuring inhibition zones or MIC values .

Key Research Gaps and Recommendations

- Stereoselective Synthesis : Develop catalytic asymmetric methods to reduce reliance on resolving agents .

- Biological Mechanisms : Investigate molecular targets (e.g., enzyme inhibition) via proteomics or docking studies .

- Scalability : Adapt small-scale syntheses (e.g., 80–85% yields) to large-scale processes using continuous-flow reactors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.